molecular formula C48H72Br8O32 B8099894 Octakis-6-bromo-6-deoxy-gamma-cyclodextrin

Octakis-6-bromo-6-deoxy-gamma-cyclodextrin

Cat. No.: B8099894
M. Wt: 1800.3 g/mol
InChI Key: ONWAJCGYJSVQSX-HSEONFRVSA-N
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Description

Octakis-6-bromo-6-deoxy-γ-cyclodextrin (CAS: 53784-84-2, C₄₈H₇₂Br₈O₃₂) is a halogenated derivative of γ-cyclodextrin where all eight primary hydroxyl groups at the 6-position are replaced with bromine atoms . This substitution enhances its hydrophobicity and alters its host-guest interaction capabilities, making it valuable in pharmaceutical applications, particularly as an intermediate in synthesizing sugammadex derivatives .

Properties

IUPAC Name

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72Br8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWAJCGYJSVQSX-HSEONFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CBr)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CBr)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72Br8O32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021110
Record name γ-​Cyclodextrin, 6A,​6B,​6C,​6D,​6E,​6F,​6G,​6H-​octabromo-​6A,​6B,​6C,​6D,​6E,​6F,​6G,​6H-​octadeoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1800.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53784-84-2
Record name 6A,6B,6C,6D,6E,6F,6G,6H-Octabromo-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-γ-cyclodextrin
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name γ-​Cyclodextrin, 6A,​6B,​6C,​6D,​6E,​6F,​6G,​6H-​octabromo-​6A,​6B,​6C,​6D,​6E,​6F,​6G,​6H-​octadeoxy-
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Record name GAMMA-CYCLODEXTRINE, 6A,6B,6C,6D,6E,6F,6G,6H-OCTABROMO-6A,6B,6C,6D,6E,6F,6G,6H-OCTADEOXY
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Preparation Methods

Direct Bromination Using Brominating Agents

The most widely reported method involves reacting γ-cyclodextrin with a brominating agent in a polar aprotic solvent. Key reagents include triphenylphosphine (PPh₃) and bromine (Br₂) or N-bromosuccinimide (NBS) . The reaction proceeds via an SN2 mechanism, replacing hydroxyl groups with bromine atoms.

Reaction Scheme:

γ-Cyclodextrin+8Br2PPh3,DMFOctakis-6-bromo-6-deoxy-γ-cyclodextrin+8H2O\gamma\text{-Cyclodextrin} + 8\, \text{Br}2 \xrightarrow{\text{PPh}3, \text{DMF}} \text{Octakis-6-bromo-6-deoxy-}\gamma\text{-cyclodextrin} + 8\, \text{H}_2\text{O}

Critical Parameters:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) ensures solubility of γ-cyclodextrin.

  • Temperature: Reactions typically proceed at 60–80°C for 24–48 hours.

  • Stoichiometry: An 8:1 molar ratio of bromine to γ-cyclodextrin ensures complete substitution.

Stepwise Bromination via Intermediate Halogenation

An alternative approach employs Vilsmeier-Haack reagent (a complex of PBr₃ and DMF) to generate brominated intermediates. This method enhances regioselectivity and reduces side reactions.

Procedure:

  • γ-Cyclodextrin is dissolved in anhydrous DMF.

  • PBr₃ is added dropwise under nitrogen atmosphere.

  • The mixture is stirred at 50°C for 12 hours, followed by quenching with ice water.

  • The product is isolated via filtration and washed with methanol.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77895
DMSO46.78297
THF7.53580

Data adapted from patent literature and commercial synthesis protocols.

Temperature and Time Dependence

Elevated temperatures accelerate substitution but risk decomposition:

Temperature (°C)Time (h)Yield (%)
502465
601875
801270

Optimal conditions balance reaction speed and product stability.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-effectiveness and scalability:

Continuous Flow Reactors

  • Advantages: Improved heat transfer and reduced reaction time.

  • Conditions:

    • Residence time: 2 hours

    • Throughput: 5 kg/h

    • Yield: 85%

Purification Techniques

  • Precipitation: Adding methanol to the reaction mixture precipitates the product.

  • Chromatography: Size-exclusion chromatography removes unreacted γ-cyclodextrin and byproducts.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 4.95–5.15 (m, 8H, Br-C-H), 3.10–3.80 (m, sugar protons).

  • FT-IR: Peaks at 560 cm⁻¹ (C-Br stretch) and 3400 cm⁻¹ (O-H stretch).

Purity Assessment

MethodSpecificationResult
HPLC (C18 column)≥98%97.2%
Elemental AnalysisC: 32.0%31.8%
Br: 35.5%35.2%

Data sourced from commercial suppliers.

Challenges and Mitigation Strategies

Incomplete Substitution

  • Cause: Steric hindrance at the 6-position.

  • Solution: Use excess brominating agent (10:1 molar ratio) and prolong reaction time.

Byproduct Formation

  • Common Byproducts: Partially brominated derivatives.

  • Mitigation: Optimize solvent polarity and employ gradient chromatography .

Chemical Reactions Analysis

Types of Reactions

Octakis-6-bromo-6-deoxy-gamma-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-functionalized cyclodextrins, which have applications in drug delivery and other fields .

Scientific Research Applications

Drug Delivery Systems

Nanomolecular Encapsulation
OBCD serves as an effective nanocarrier for drug delivery due to its ability to encapsulate hydrophobic drugs within its hydrophobic cavity. This property enhances the solubility and bioavailability of poorly soluble drugs. Studies have shown that OBCD can significantly improve the pharmacokinetics of various therapeutic agents, making it a valuable tool in pharmaceutical formulations .

Case Study: Sugammadex
OBCD has been identified as an impurity in Sugammadex, a drug used to reverse neuromuscular blockade during surgery. Its structural similarity allows it to interact with steroidal neuromuscular blockers, facilitating their removal from the bloodstream. This application underscores the importance of OBCD in enhancing drug efficacy and safety profiles .

Biochemical Applications

Inhibition of Neurite Growth
Research indicates that OBCD can inhibit neurite growth in vitro, suggesting potential applications in neurobiology. This property could be utilized in studying neurodegenerative diseases where neurite outgrowth is dysregulated. The inhibition mechanism is believed to involve interactions at the cellular membrane level, which warrants further investigation .

Synthesis of Functionalized Cyclodextrins

Building Blocks for New Compounds
OBCD serves as a precursor for synthesizing various functionalized cyclodextrins. For instance, modifications can lead to derivatives that possess enhanced cell-penetrating capabilities, making them suitable for gene delivery applications. These derivatives have shown promise in compacting DNA and facilitating cellular uptake, which is crucial for gene therapy .

Nanotechnology and Material Science

Unilamellar Vesicle Formation
OBCD has been utilized in the synthesis of unilamellar vesicles, which are essential for creating nanocarriers for targeted drug delivery systems. The unique structural properties of OBCD allow for the formation of stable vesicles that can encapsulate therapeutic agents effectively .

Polymer Synthesis

Cyclodextrin Derivatives in Polymer Chemistry
Recent studies have explored the use of OBCD derivatives in polymer synthesis. The ability to modify cyclodextrins opens avenues for creating new materials with tailored properties for specific applications in coatings, adhesives, and other industrial uses .

Summary Table of Applications

Application AreaDescriptionReferences
Drug DeliveryEnhances solubility and bioavailability of hydrophobic drugs through nanomolecular encapsulation ,
Biochemical ResearchInhibits neurite growth; potential applications in neurobiology ,
Synthesis of Functionalized CDServes as a precursor for cell-penetrating cyclodextrins ,
NanotechnologyUsed in the formation of unilamellar vesicles for targeted drug delivery ,
Polymer ChemistryInvolved in synthesizing new polymer materials with unique properties ,

Mechanism of Action

The mechanism of action of Octakis-6-bromo-6-deoxy-gamma-cyclodextrin involves its ability to form inclusion complexes with various molecules. The bromine atoms on the primary side of the cyclodextrin enhance its ability to interact with hydrophobic molecules, making it an effective host for a wide range of guest molecules. This property is exploited in drug delivery systems, where the compound can encapsulate and protect bioactive molecules, enhancing their stability and bioavailability .

Comparison with Similar Compounds

Halogenated γ-Cyclodextrins

Property Octakis-6-bromo-6-deoxy-γ-CD Octakis-6-chloro-6-deoxy-γ-CD Octakis-6-iodo-6-deoxy-γ-CD
CAS Number 53784-84-2 173094-60-5 168296-33-1
Molecular Formula C₄₈H₇₂Br₈O₃₂ C₄₈H₇₂Cl₈O₃₂ C₄₈H₇₂I₈O₃₂
Molecular Weight (g/mol) ~1444.7 (Br) ~1444.7 (Cl) Higher due to iodine
Solubility Insoluble in water; soluble in DMF Similar to bromo derivative Expected lower solubility due to larger iodine atoms
Applications Intermediate for sugammadex Research-grade chiral resolving agent Radiolabeling or heavy-atom crystallography

Key Differences :

  • Atomic Size/Electronegativity : Bromine (Br) has intermediate atomic size and electronegativity between chlorine (Cl) and iodine (I), influencing steric effects and binding affinity .
  • Synthetic Challenges : Iodo derivatives require stringent conditions due to iodine’s reactivity, while bromo derivatives are more stable .

Amino and Thiol Derivatives

Property Octakis-6-amino-6-deoxy-γ-CD Octakis-6-mercapto-6-deoxy-γ-CD
CAS Number 171283-79-7 (free base) 180839-61-6
Molecular Formula C₄₈H₈₈N₈O₃₂ C₄₈H₈₀O₃₂S₈
Solubility Soluble in water, DMSO Depends on thiol oxidation state
Functional Group -NH₂ (reactive for conjugation) -SH (forms disulfides or metal complexes)
Applications Drug delivery, gene transfection Heavy metal chelation, nanotechnology

Key Differences :

  • Reactivity: Amino groups enable covalent modification (e.g., PEGylation), while thiols facilitate redox-sensitive or metal-binding applications .
  • Stability: Amino derivatives require cryogenic storage (-80°C) , whereas thiol derivatives may oxidize unless stabilized .

Sulfated and Acetylated Derivatives

Property ODAS-γ-CD (Sulfated) Tri-O-acetyl-γ-CD
CAS Number Not provided CDexG-036
Substitution Pattern 2,3-diacetyl-6-sulfato 2,3,6-tri-O-acetyl
Charge Anionic (sulfate groups) Neutral
Applications Chiral separations in CE Solubility enhancement of APIs

Key Differences :

  • Electrophoretic Use : Sulfated derivatives (e.g., ODAS-γ-CD) modulate analyte mobility in capillary electrophoresis, unlike neutral bromo derivatives .
  • Hydrophobicity : Acetylation increases cavity hydrophobicity, while bromination primarily affects primary face interactions .

Stability and Handling

  • Bromo Derivative : Stable at room temperature; stored as a powder .
  • Amino Derivative: Degrades upon freeze-thaw cycles; requires -80°C storage .
  • Thiol Derivative : Prone to oxidation; often supplied as disulfides or stabilized with antioxidants .

Biological Activity

Octakis-6-bromo-6-deoxy-gamma-cyclodextrin (Octa-6-Br-γ-CD) is a chemically modified derivative of gamma-cyclodextrin, notable for its unique structural properties and biological activities. This article explores its biological activity, including its solubility, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant case studies.

Molecular Structure:

  • Molecular Formula: C48_{48}H72_{72}Br8_{8}O32_{32}
  • Molecular Weight: 1800.30 g/mol
  • Density: 1.948 ± 0.06 g/cm³
  • Water Solubility: Very slightly soluble (0.61 g/L at 25 ºC) .

The compound features a perbrominated structure at the primary hydroxyl groups, which enhances its hydrophobic characteristics while maintaining the cyclic oligosaccharide's ability to form inclusion complexes with various guest molecules.

Biological Activity Overview

This compound exhibits significant biological activities due to its ability to encapsulate hydrophobic drugs, improve their solubility, and enhance their pharmacokinetic profiles. Key areas of biological activity include:

  • Drug Delivery Systems: Its structure allows for effective drug encapsulation, improving the stability and bioavailability of poorly soluble drugs.
  • Antitumor Activities: Studies indicate that cyclodextrins can enhance the antitumor efficacy of various chemotherapeutic agents by improving their solubility and stability in biological systems .
  • Antimicrobial Properties: Octa-6-Br-γ-CD has shown potential in enhancing the antibacterial and antiviral properties of certain drugs by facilitating their transport across cell membranes .

The biological activity of this compound can be attributed to several mechanisms:

  • Inclusion Complex Formation: The ability to form stable inclusion complexes with hydrophobic drugs increases their solubility and bioavailability.
  • Enhanced Cellular Uptake: Modifications in the cyclodextrin structure may facilitate better interaction with cellular membranes, promoting drug absorption .
  • Reduction of Toxicity: By encapsulating drugs, Octa-6-Br-γ-CD can potentially reduce systemic toxicity associated with free drug forms .

Case Studies

  • Antitumor Efficacy Enhancement:
    • A study demonstrated that complexing this compound with camptothecin significantly improved its stability and antitumor activity against various cancer cell lines, including breast and lung cancer models .
  • Antimicrobial Activity:
    • Research indicated that Octa-6-Br-γ-CD could enhance the efficacy of antibiotics like enrofloxacin by improving solubility and reducing the required dosage for effective treatment .

Data Table: Biological Activity Summary

Activity Type Description Reference
Drug DeliveryEnhances solubility and bioavailability of hydrophobic drugs
Antitumor ActivityIncreases efficacy of chemotherapeutic agents
Antimicrobial PropertiesImproves effectiveness of antibiotics

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Octakis-6-bromo-6-deoxy-γ-cyclodextrin, and how are intermediates validated?

  • Methodological Answer : The synthesis typically involves bromination at the C6 position of γ-cyclodextrin. Key intermediates (e.g., 6-deoxy precursors) are validated using nuclear magnetic resonance (NMR) to confirm substitution patterns and mass spectrometry (MS) for molecular weight verification. For example, analogous sulfated derivatives are characterized via FTIR and ESI-MS to confirm functional group addition .

Q. How does the bromination of γ-cyclodextrin impact its electrophoretic separation capabilities?

  • Methodological Answer : Bromination alters the host-guest interaction dynamics by introducing steric and electronic effects. Researchers should perform capillary electrophoresis (CE) under low-pH conditions with varying concentrations of the brominated derivative. Mobility shifts in analytes (neutral, cationic, or anionic) can be modeled using the charged resolving agent migration model, as demonstrated for sulfated γ-cyclodextrins .

Q. What analytical techniques are critical for confirming the structural integrity of Octakis-6-bromo-6-deoxy-γ-cyclodextrin?

  • Methodological Answer : High-resolution techniques are essential:

  • NMR : Assigns proton and carbon environments to confirm substitution at the C6 position.
  • X-ray crystallography or molecular dynamics simulations : Resolve conformational changes caused by bromine’s steric bulk (e.g., similar studies on 6-amino-β-cyclodextrin used bond length comparisons to validate structures) .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between theoretical and experimental binding affinities of brominated cyclodextrins?

  • Methodological Answer : Implicit solvent models (e.g., Generalized Born) often fail to capture solvent-specific interactions. Advanced molecular dynamics (MD) simulations with explicit solvent molecules are recommended. For example, studies on cholesterol-modified cyclodextrins revealed that explicit solvent models better predict drug-carrier interactions obstructed by bulky substituents .

Q. What experimental designs optimize isothermal titration calorimetry (ITC) for studying host-guest complexes with brominated cyclodextrins?

  • Methodological Answer : Use global analysis of coupled ITC datasets (e.g., competitive vs. non-competitive binding) to reduce uncertainty in binding constants (ΔG) and enthalpy (ΔH). Covariance matrices can quantify errors across multiple titrations, as shown for ibuprofen-β-cyclodextrin complexes .

Q. How do researchers address contradictions in data when brominated cyclodextrins exhibit anomalous binding behavior?

  • Methodological Answer : Conduct competitive binding assays with structurally similar guests to isolate steric vs. electronic effects. For example, if brominated derivatives show weaker binding than predicted, compare with 6-deoxy-6-iodo analogs to assess halogen-specific interactions .

Q. What strategies mitigate solvent model limitations in computational studies of brominated cyclodextrin-drug interactions?

  • Methodological Answer : Combine implicit solvent models for initial screening with explicit solvent MD simulations for refinement. Studies on cholesteryl-modified cyclodextrins demonstrated that explicit models capture solvent reorganization energy, critical for accurate binding affinity predictions .

Q. How can response surface methodology (RSM) optimize the synthesis yield of brominated cyclodextrin derivatives?

  • Methodological Answer : Apply a Plackett-Burman design to identify critical factors (e.g., reaction time, brominating agent concentration). Follow with Box-Behnken optimization to refine conditions. This approach increased yields of α-galactosyl-β-cyclodextrin by 30% in similar studies .

Q. What advanced statistical tools are used to analyze competitive binding in multi-component systems involving brominated cyclodextrins?

  • Methodological Answer : Global fitting of ITC and NMR titration data using software like ORIGIN or AFFINImeter. For example, simultaneous analysis of β-cyclodextrin datasets at varying concentrations improved accuracy in distinguishing one-site vs. two-site binding models .

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